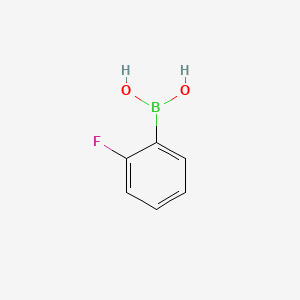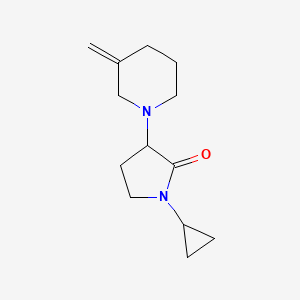
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one is a chemical compound with diverse applications in scientific research1. It offers potential breakthroughs in drug discovery, pharmacology, and neurochemistry1. Its unique structure and properties make it an intriguing subject for further exploration1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one. However, it’s worth noting that compounds with similar structures have been synthesized and studied for their therapeutic potential2.Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one is unique and contributes to its potential applications in scientific research1. However, specific details about its molecular structure analysis are not available in the sources I found.
Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one, it’s important to note that this compound could potentially participate in various chemical reactions due to its unique structure1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in various environments. Unfortunately, specific details about the physical and chemical properties of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one are not available in the sources I found.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to its non-planarity. Pyrrolidine derivatives have shown target selectivity in bioactive molecules, influenced by steric factors on biological activity and structural-activity relationships (SAR). These compounds have been synthesized through ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of pyrrolidine carbons plays a crucial role in the biological profile of drug candidates, highlighting the importance of the spatial orientation of substituents for binding to enantioselective proteins. This versatility underscores the potential of pyrrolidine compounds in drug design with varied biological profiles (Li Petri et al., 2021).
Oxyfunctionalization of Adjacent Three-Membered Ring Compounds
The use of three-membered ring structures, such as cyclopropane derivatives adjacent to pyrrolidine rings, in drug development is on the rise due to efficient methods for transforming these compounds. Oxidation of the methylene group activated by an adjacent cyclopropane allows for direct synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and adhering to atom economy principles. This review outlines the oxidation of cyclopropane-containing hydrocarbons and their derivatives, emphasizing the general regularities between the starting compound structure, the oxidant employed, and the reaction outcome. Various oxidants, including ozone, dioxiranes, and catalytic systems based on transition metals, have been used for the oxidation of cyclopropane derivatives, demonstrating the versatility and reliability of these methods in synthetic organic chemistry (Sedenkova et al., 2018).
Safety And Hazards
Future Directions
Given its potential applications in scientific research, drug discovery, pharmacology, and neurochemistry1, 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one is an intriguing subject for further exploration. Future research could focus on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCVPAWSOTXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2CCN(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

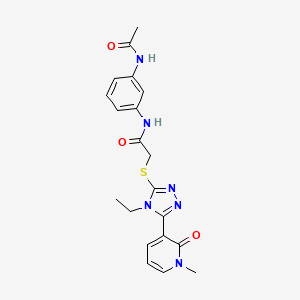
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
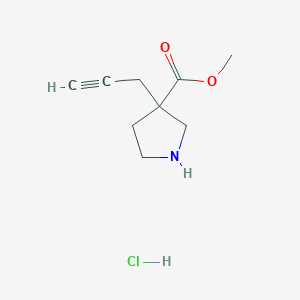
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)
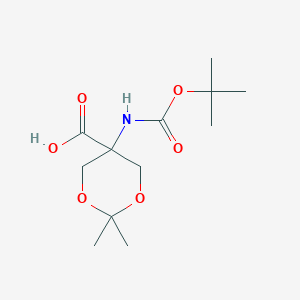
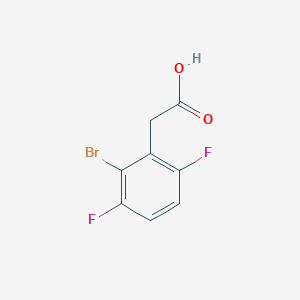
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
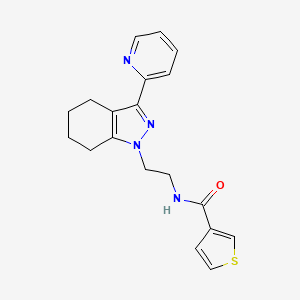
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
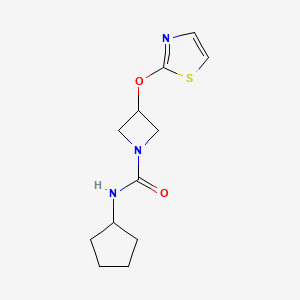
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)
